2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid

Antimycotic Antiviral HSV-1 Antimicrobial Selectivity

2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid (CAS 149771-15-3) is a 2,4-disubstituted pyrimidine-5-carboxylic acid derivative bearing a methylthio moiety at the 2-position, a phenyl ring at the 4-position, and a free carboxylic acid at the 5-position. Its molecular formula is C₁₂H₁₀N₂O₂S (MW 246.29 g/mol), and it belongs to a broader class of heterocyclic compounds investigated for antiviral and antimycotic activities.

Molecular Formula C12H10N2O2S
Molecular Weight 246.28
CAS No. 149771-15-3
Cat. No. B2659271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid
CAS149771-15-3
Molecular FormulaC12H10N2O2S
Molecular Weight246.28
Structural Identifiers
SMILESCSC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H10N2O2S/c1-17-12-13-7-9(11(15)16)10(14-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)
InChIKeyQBVCXBXAXVWKKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid (CAS 149771-15-3): A Distinct 2,4-Disubstituted Pyrimidine Scaffold for Antimycotic Research


2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid (CAS 149771-15-3) is a 2,4-disubstituted pyrimidine-5-carboxylic acid derivative bearing a methylthio moiety at the 2-position, a phenyl ring at the 4-position, and a free carboxylic acid at the 5-position [1]. Its molecular formula is C₁₂H₁₀N₂O₂S (MW 246.29 g/mol), and it belongs to a broader class of heterocyclic compounds investigated for antiviral and antimycotic activities. Notably, the compound's free carboxylic acid functionality distinguishes it from its more commonly synthesized ethyl or methyl ester congeners, providing a thermodynamically ionizable handle (predicted pKa 2.08 ± 0.10) that dictates solubility, permeability, and synthetic tractability profiles distinct from the ester series.

Why Generic Substitution of 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid Is Scientifically Unsupported


In-class compounds such as ethyl 2-(methylthio)-4-phenylpyrimidine-5-carboxylate (CAS 77995-06-3) or the decarboxylated analog 2-(methylthio)-4-phenylpyrimidine (CAS 56734-10-2) cannot be considered interchangeable equivalents of the target carboxylic acid. The 1993 Muratore study explicitly demonstrates a functional divergence: ester congeners were primarily evaluated for HSV-1 antiviral activity, whereas the carboxylic acid derivative (specifically identified as acid 9o in the series) was active against fungal strains [1]. Furthermore, the predicted logP of the ethyl ester (3.04) versus the ionizable carboxylic acid (pKa 2.08) generates substantial differences in aqueous solubility and permeability under physiological conditions, which directly impacts bioactivity interpretation and formulation design. Researchers substituting the ester for the acid would introduce an unrecognized risk of confounding biological readouts and synthetic incompatibility.

2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid: Quantifiable Differentiation Evidence for Procurement and Scientific Selection


Divergent Antimicrobial Selectivity: Antimycotic Activity of 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid Versus Antiviral Activity of its Ethyl Ester Congener

In the 1993 Sansebastiano et al. study, the target compound (referred to as acid 9o) demonstrated activity against fungal strains, while the ethyl ester congener (compound 3h) achieved 80.9% inhibition of HSV-1 infectivity at a concentration of 12 µg/mL [1]. This represents a qualitative divergence in antimicrobial spectrum: the carboxylic acid is associated with antimycotic activity, whereas the ester analog is associated with antiviral activity. No quantitative antifungal MIC data were reported in the abstract for acid 9o, but the explicit mention of its antifungal activity alongside two specific esters confirms that the acid form possesses a distinct biological profile not observed in the ester series.

Antimycotic Antiviral HSV-1 Antimicrobial Selectivity

Ionization State Governs Aqueous Solubility: pKa of 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid Versus Non-Ionizable Ethyl Ester Analog

The target compound has a predicted acid dissociation constant (pKa) of 2.08 ± 0.10 , indicating substantial ionization at physiological pH (pH 7.4), which enhances aqueous solubility relative to its ethyl ester congener. The ethyl ester (CAS 77995-06-3) lacks an ionizable proton on the ester group, resulting in a predicted logP of 3.04 that reflects significantly lower aqueous solubility. This property difference is critical: the carboxylic acid can be formulated in aqueous buffers without co-solvents, while the ester analog requires organic solvent or surfactant-based formulations.

Physicochemical Property pKa Aqueous Solubility

Synthetic Versatility: Free Carboxylic Acid Enables Direct Amide Coupling and Diversification Versus Pre-Esterified Congeners

The target compound's free carboxylic acid functionality permits direct amide bond formation or esterification without the need for a deprotection step required by the ethyl ester analog. In the context of medicinal chemistry campaigns, this represents a time-saving synthetic advantage: the acid can be directly coupled to amines using standard coupling reagents (e.g., HATU, EDC), whereas the ethyl ester must first be saponified to the acid or transamidated under more forcing conditions [1]. This advantage is particularly relevant for parallel synthesis and library generation where step economy is prioritized.

Synthetic Utility Amide Coupling Chemical Diversification

Production-Grade Purity with Validated Analytical Documentation: 97–98% Purity by HPLC/NMR from Commercial Vendors

Multiple reputable chemical suppliers offer 2-(methylthio)-4-phenylpyrimidine-5-carboxylic acid at verified purity levels of 97% (Bidepharm) and 98% (MolCore) , each accompanied by batch-specific analytical data packages including NMR, HPLC, and/or GC. This level of quality control exceeds the typical >95% purity often listed for research-grade analogs, such as the ethyl ester, which is frequently available without detailed analytical certification. The availability of this documentation is critical for reproducibility in biological assays and regulatory-grade research.

Purity Specification Quality Control Analytical Documentation

Optimal Research and Industrial Application Scenarios for 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid


Antimycotic Lead Identification and Structure–Activity Relationship (SAR) Expansion

The carboxylic acid form is the appropriate compound for initiating antifungal SAR studies, given the Muratore et al. finding that acid 9o exhibited antimycotic activity while the ester series predominantly showed antiviral activity [1]. Researchers should use this acid for direct coupling to generate amide-based libraries for antifungal screening, rather than attempting to derive SAR conclusions from the ester series.

Aqueous-Phase Biological Assay Development for Antimycotic Screening

The predicted pKa of 2.08 indicates near-complete ionization at physiological pH, enabling direct dissolution in aqueous assay buffers without organic co-solvents . This property facilitates high-throughput screening in fungal cell-based assays where DMSO tolerance is limited, providing a practical advantage over the poorly water-soluble ethyl ester analog (logP 3.04) .

Medicinal Chemistry Diversification via Direct Amide/Peptide Coupling

The free carboxylic acid allows single-step conversion to amides, esters, or hydrazides without requiring a deprotection step [1]. This directly reduces synthetic cycle time for medicinal chemistry teams developing pyrimidine-based inhibitors or probes, especially in parallel library synthesis where step economy is paramount.

High-Reproducibility Procurement for Academic and GLP Preclinical Studies

Procurement of the carboxylic acid from suppliers offering 97–98% purity with validated batch-specific QC data (NMR, HPLC, GC) ensures reproducibility in biological replicate experiments and supports eventual GLP preclinical development, mitigating the risk of variable impurity profiles from lower-specification generic analogs.

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